6-Amino-5-bromonicotinic acid
Overview
Description
6-Amino-5-bromonicotinic acid is a chemical compound with the molecular weight of 217.02 . It is a solid substance and is used for research and development .
Synthesis Analysis
A practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, has been reported . This synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The optimized reaction conditions led to the precipitation of pure products after only 5 to 10 minutes of reaction time .
Molecular Structure Analysis
The IUPAC name of 6-Amino-5-bromonicotinic acid is 6-amino-5-bromonicotinic acid . The InChI code is 1S/C6H5BrN2O2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2H, (H2,8,9) (H,10,11) .
Physical And Chemical Properties Analysis
6-Amino-5-bromonicotinic acid is a solid substance . It has a molecular weight of 217.02 .
Scientific Research Applications
Pharmaceutical Research
6-Amino-5-bromonicotinic acid, like other nicotinic acid derivatives, could potentially be used in pharmaceutical research. Nicotinic acid and its derivatives are known for their wide range of biological activities, including anti-inflammatory, antihypertensive, and lipid-lowering effects .
Organic Synthesis
This compound could be used as a starting material or intermediate in organic synthesis. The bromine atom in the molecule makes it a good candidate for various substitution reactions, expanding its utility in the synthesis of complex organic molecules .
Material Science
In material science, 6-Amino-5-bromonicotinic acid could potentially be used in the synthesis of new materials. For instance, it could be used to prepare coordination compounds with different lanthanide (III) ions .
Biochemical Research
As a biochemical reagent, 6-Amino-5-bromonicotinic acid could be used in life science related research . Its specific applications in this field would depend on the particular research question being investigated.
Chemical Biology
In chemical biology, this compound could be used to study the biological effects of nicotinic acid derivatives. It could also be used to develop new probes for studying biological systems .
Development of Novel Drugs
Given its structural similarity to nicotinic acid, a well-known drug used to treat high cholesterol, 6-Amino-5-bromonicotinic acid could potentially be used in the development of novel drugs with improved efficacy or reduced side effects .
Safety And Hazards
properties
IUPAC Name |
6-amino-5-bromopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDHTBHPQJUPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627981 | |
Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromonicotinic acid | |
CAS RN |
180340-69-6 | |
Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-5-bromo-nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.